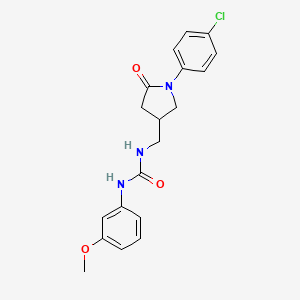

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3/c1-26-17-4-2-3-15(10-17)22-19(25)21-11-13-9-18(24)23(12-13)16-7-5-14(20)6-8-16/h2-8,10,13H,9,11-12H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDGINDQXPWNQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated reagent reacts with the pyrrolidinone intermediate.

Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the intermediate compound, often using a urea derivative as a coupling agent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution Reagents: Various halogenated reagents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may serve as a probe or ligand in biological studies, helping to elucidate biochemical pathways and interactions.

Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

Industry: It can be used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The compound belongs to a broader class of aryl-urea derivatives, which exhibit structural diversity in their aromatic substituents and heterocyclic cores. Below is a detailed comparison with compounds from the evidence, focusing on structural motifs, synthetic yields, and molecular weights.

Structural Analogues from

describes a series of urea derivatives (11a–11o) featuring a thiazole-piperazine scaffold. While these compounds share the urea functional group, their core structures differ significantly from the target compound’s pyrrolidinone ring. Key comparisons include:

Key Observations :

- Substituent Effects : The 3-methoxyphenyl group in 11l and the target compound may enhance solubility due to the electron-donating methoxy group, contrasting with electron-withdrawing chloro or trifluoromethyl groups in 11b and 11k .

Urea Derivatives from

highlights urea derivatives with pyridine or phenyl cores, such as 1-methyl-3-(5-nitropyridin-2-yl)urea and related structures. These compounds emphasize:

- Heterocyclic Diversity: Pyridine-based cores (e.g., compound 1 and 3) introduce nitrogen-rich pharmacophores, differing from the pyrrolidinone’s oxygen-containing lactam .

Comparison with Target Compound :

- Its 4-chlorophenyl group may enhance membrane permeability relative to polar pyridine-based analogues.

Biological Activity

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea is a synthetic compound with notable structural complexity, featuring a pyrrolidinone ring, a chlorophenyl group, and a urea moiety. This unique arrangement facilitates diverse biological activities, making it an interesting subject for medicinal chemistry and pharmacological research. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Chemical Formula: C19H20ClN3O3

Molecular Weight: 403.86 g/mol

The compound's structure can be dissected into several functional groups that contribute to its biological properties:

- Pyrrolidinone ring: May interact with various biological targets.

- Chlorophenyl group: Enhances hydrophobic interactions with proteins.

- Urea moiety: Involved in hydrogen bonding with receptor sites.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE): Potentially acts as an AChE inhibitor, which may be beneficial in treating neurodegenerative diseases.

- Urease: Demonstrated strong inhibitory activity against urease, which is significant for developing treatments for conditions like urinary tract infections.

2. Antibacterial Activity

In vitro studies have shown that the compound possesses moderate to strong antibacterial properties against various strains, including:

- Salmonella typhi

- Bacillus subtilis

3. Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis.

The biological activity of this compound is hypothesized to involve:

- Binding to specific receptors or enzymes , altering their activity.

- Influencing signaling pathways associated with disease processes.

Research into its binding affinity and interaction profiles is ongoing to elucidate these mechanisms further.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)-3-methylurea | Contains a chlorophenyl group and urea linkage | Simpler structure, less biological activity |

| 1-(4-Methoxyphenyl)-3-methylurea | Similar urea moiety | Different electronic properties due to methoxy |

| 3-(3,5-Dimethoxyphenyl)urea | Lacks the pyrrolidinone ring | Focuses on urea functionality without additional complexity |

Case Studies and Research Findings

Recent studies have investigated the pharmacological potential of this compound:

- Enzyme Inhibition Studies:

- Antibacterial Screening:

- Anticancer Activity:

Q & A

Q. What are the recommended synthetic routes for 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea, and how can purity be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the pyrrolidinone intermediate via cyclization of 4-chlorophenyl-substituted precursors under acidic conditions.

- Step 2 : Functionalization of the pyrrolidinone core using carbodiimide-mediated coupling with 3-methoxyphenyl isocyanate to form the urea linkage .

- Purity optimization : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol-water mixtures to achieve >95% purity. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate) .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Key analytical methods include:

- NMR spectroscopy : Confirm the urea NH protons (δ 8.2–8.5 ppm in DMSO-d6) and methoxy group (δ 3.7–3.8 ppm). The pyrrolidinone carbonyl appears at ~170 ppm in NMR .

- IR spectroscopy : Validate the urea C=O stretch (~1640–1680 cm) and pyrrolidinone C=O (~1720 cm) .

- Mass spectrometry : ESI-MS in positive mode should show [M+H] at m/z 400.1 (calculated for CHClNO) .

Q. What initial biological screening assays are appropriate for evaluating this compound’s activity?

Prioritize assays based on structural analogs:

- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC values compared to reference inhibitors like sorafenib .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this urea derivative with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds between the urea group and kinase backbone (e.g., Cys773 in EGFR) .

- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Validation : Compare predicted binding poses with crystallographic data from related urea-kinase complexes (e.g., PDB ID: 1M17) .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

Example: Discrepancies in IC values may arise from assay pH or serum protein binding.

- Standardization : Use consistent buffer systems (e.g., pH 7.4 PBS) and control for serum effects by including 1% BSA in assays .

- Orthogonal assays : Validate kinase inhibition via Western blotting (phospho-EGFR detection) alongside enzymatic assays .

- Meta-analysis : Compare data with structurally similar compounds (e.g., 1-(4-chlorophenyl)-3-aryl ureas) to identify trends in substituent effects .

Q. How can regioselectivity challenges in modifying the pyrrolidinone ring be addressed?

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

- Hydrolytic stability : The urea group resists hydrolysis due to electron-withdrawing effects from the 4-chlorophenyl and methoxyphenyl substituents, as shown in pH 7.4 stability assays (t > 24 hours) .

- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites include O-demethylation products (~15% after 2 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.